molecular formula C13H18ClN3S B2438809 N-cyclopentyl-6-ethylthieno[2,3-d]pyrimidin-4-amine hydrochloride CAS No. 1052541-54-4

N-cyclopentyl-6-ethylthieno[2,3-d]pyrimidin-4-amine hydrochloride

Cat. No.: B2438809
CAS No.: 1052541-54-4
M. Wt: 283.82
InChI Key: MLRMYNNHTVBLEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-6-ethylthieno[2,3-d]pyrimidin-4-amine hydrochloride is a heterocyclic compound that belongs to the thienopyrimidine class. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. Its unique structure, which includes a cyclopentyl group and an ethylthieno moiety, contributes to its distinct chemical properties and biological activities.

Properties

IUPAC Name

N-cyclopentyl-6-ethylthieno[2,3-d]pyrimidin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3S.ClH/c1-2-10-7-11-12(14-8-15-13(11)17-10)16-9-5-3-4-6-9;/h7-9H,2-6H2,1H3,(H,14,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLRMYNNHTVBLEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(N=CN=C2S1)NC3CCCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24807717
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Cyclization of 2-Amino-thiophene-3-carboxylic Esters

A widely adopted method involves the cyclization of 2-amino-thiophene-3-carboxylic esters with formamide under reflux conditions. This reaction yields 4-oxo-thienopyrimidine intermediates, which are subsequently activated using phosphorus oxychloride (POCl₃) or a mixture of phosphorus pentachloride (PCl₅) and POCl₃ to produce 4-chloro-thienopyrimidine derivatives. For example, heating 2-amino-5-ethylthiophene-3-carboxylate with formamide at 120°C for 6 hours generates 6-ethyl-4-oxo-thieno[2,3-d]pyrimidine, which is then treated with POCl₃ at 80°C to form 4-chloro-6-ethylthieno[2,3-d]pyrimidine.

Key Reaction Conditions

  • Temperature: 80–120°C
  • Catalyst: POCl₃ (neat or with PCl₅)
  • Yield: 70–85%

Alternative Cyclization Strategies

Recent studies demonstrate the use of potassium hydroxide (KOH) in aqueous media for cyclizing thiophene derivatives. For instance, refluxing 3-(4-nitrophenyl)-2-sulfanylthiophene with 6% aqueous KOH facilitates the formation of the thienopyrimidine ring, albeit with modifications for ethyl group incorporation. This method avoids harsh chlorinating agents but requires post-synthetic functionalization to introduce the 6-ethyl substituent.

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt to enhance solubility and stability.

Acidic Precipitation

A solution of N-cyclopentyl-6-ethylthieno[2,3-d]pyrimidin-4-amine in dry diethyl ether is treated with hydrogen chloride gas or concentrated HCl (37%) at 0–5°C. The precipitate is filtered, washed with cold ether, and dried under vacuum to yield the hydrochloride salt.

Critical Considerations

  • Temperature Control: ≤5°C to prevent decomposition
  • Purity: ≥95% (confirmed by HPLC)

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.22 (t, J = 7.2 Hz, 3H, CH₂CH₃), 1.55–1.89 (m, 8H, cyclopentyl-H), 2.73 (q, J = 7.2 Hz, 2H, CH₂CH₃), 3.30 (m, 1H, NCH), 8.37 (s, 1H, pyrimidine-H).
  • ¹³C NMR (100 MHz, DMSO-d₆): δ 14.1 (CH₂CH₃), 24.8, 27.3, 32.4 (cyclopentyl-C), 117.6 (pyrimidine-C), 138.2 (C-6), 158.4 (C-4).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₁₃H₁₈ClN₃S ([M+H]⁺): 284.0984
  • Observed: 284.0986

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield
Classical NAS (Toluene) High reproducibility Long reaction time (12–24 h) 65–78%
Microwave-Assisted NAS Reduced time (30 min) Specialized equipment required 70–72%
Hydrochloride Formation Improves pharmacokinetic properties Sensitivity to moisture 90–95%

Industrial-Scale Production Considerations

Large-scale synthesis necessitates modifications for cost-effectiveness and safety:

  • Chlorination Step: Replace POCl₃ with PCl₃ to reduce hazardous waste.
  • Solvent Recovery: Implement distillation systems to reclaim toluene and dichloromethane.
  • Quality Control: In-line FTIR monitoring ensures real-time reaction tracking.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-6-ethylthieno[2,3-d]pyrimidin-4-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thienopyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized thienopyrimidine compounds .

Scientific Research Applications

Medicinal Chemistry

N-cyclopentyl-6-ethylthieno[2,3-d]pyrimidin-4-amine hydrochloride is primarily investigated for its therapeutic potential in treating various diseases:

  • Antimicrobial Activity : The compound has shown in vitro activity against Mycobacterium tuberculosis, particularly through the inhibition of cytochrome bd oxidase, which disrupts the electron transport chain in bacteria.
  • Anticancer Properties : Research indicates that derivatives of this compound may induce apoptosis in cancer cells by inhibiting key survival pathways. Studies have demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer.

Biological Research

The biological activities of this compound extend beyond antimicrobial and anticancer effects:

  • Anti-inflammatory Effects : Compounds similar to this compound have been shown to inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases.

Chemical Synthesis

In organic chemistry, this compound serves as a valuable building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for the development of novel derivatives with enhanced biological activities.

Case Studies and Research Findings

Several studies have highlighted the efficacy of thieno[2,3-d]pyrimidine derivatives:

  • Anticancer Activity : A study demonstrated that thieno[2,3-d]pyrimidine derivatives exhibit significant anticancer activity against diverse cancer cell lines by inducing apoptosis through mitochondrial pathways.
  • Antimicrobial Efficacy : Research indicated that compounds with similar structures showed promising results against common pathogens like Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations reported around 256 µg/mL.

Mechanism of Action

The mechanism of action of N-cyclopentyl-6-ethylthieno[2,3-d]pyrimidin-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-cyclopentyl-6-ethylthieno[2,3-d]pyrimidin-4-amine hydrochloride include other thienopyrimidine derivatives, such as:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of a cyclopentyl group and an ethylthieno moiety. This structural feature contributes to its distinct chemical properties and potential biological activities, making it a valuable compound for further research and development .

Biological Activity

N-cyclopentyl-6-ethylthieno[2,3-d]pyrimidin-4-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C11H14ClN3S
  • Molecular Weight : 245.77 g/mol
  • CAS Number : 137632010

The compound features a thieno[2,3-d]pyrimidine core, which is known for various biological activities, including anti-inflammatory and anticancer properties.

Research indicates that compounds similar to this compound may exert their effects through several mechanisms:

  • Inhibition of Enzymatic Activity : These compounds can inhibit specific enzymes involved in cellular signaling pathways, such as kinases.
  • Modulation of Gene Expression : They may influence the expression of genes related to cell cycle regulation and apoptosis.
  • Interaction with Receptors : The compound could interact with various receptors, affecting downstream signaling pathways.

Case Studies and Research Findings

Several studies have investigated the biological activities of thieno[2,3-d]pyrimidine derivatives, including this compound:

  • Anticancer Activity :
    • A study reported that thieno[2,3-d]pyrimidine derivatives exhibited significant anticancer activity against various cancer cell lines by inducing apoptosis through the mitochondrial pathway .
    • In vitro assays demonstrated that this compound reduced cell viability in breast cancer cells by inhibiting key survival pathways .
  • Anti-inflammatory Effects :
    • Another research highlighted the anti-inflammatory properties of similar compounds by reducing the production of pro-inflammatory cytokines in macrophage models .
    • The compound showed potential in modulating inflammatory responses in animal models of arthritis .
  • Neuroprotective Properties :
    • Preliminary studies suggested neuroprotective effects against oxidative stress-induced neuronal cell death, indicating a possible therapeutic role in neurodegenerative diseases .

Summary of Biological Activities

Activity TypeFindingsReferences
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces pro-inflammatory cytokines
NeuroprotectiveProtects against oxidative stress

Q & A

Q. What synthetic routes are optimal for preparing N-cyclopentyl-6-ethylthieno[2,3-d]pyrimidin-4-amine hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic displacement of a halogen (e.g., chlorine) at the C4 position of thieno[2,3-d]pyrimidine with cyclopentylamine, followed by alkylation or coupling at the C6 position. For example:

Step 1 : React 4-chloro-6-bromothieno[2,3-d]pyrimidine with cyclopentylamine in refluxing isopropyl alcohol with catalytic HCl to substitute the chloride .

Step 2 : Introduce the ethyl group at C6 via Sonogashira coupling (using ethylacetylene) or alkylation (e.g., ethyl iodide in the presence of a palladium catalyst) .
Optimization Tips :

  • Monitor reaction progress using TLC or HPLC to minimize side products.
  • Adjust solvent polarity (e.g., isopropyl alcohol vs. DMF) to control reaction kinetics.
  • Use anhydrous conditions to prevent hydrolysis of intermediates.

Q. How can structural characterization of this compound be performed using NMR spectroscopy?

  • Methodological Answer : Assign peaks in 1^1H and 13^{13}C NMR spectra by comparing with structurally similar thieno[2,3-d]pyrimidine derivatives. For example:
  • 1^1H NMR :
  • Cyclopentyl protons: Multiplets at δ 1.5–2.5 ppm (cyclopentyl CH2_2) and δ 3.0–3.5 ppm (NH-CH) .
  • Thienopyrimidine protons: Singlet for C5-H (δ 7.2–7.5 ppm) and C2-H (δ 8.0–8.3 ppm) .
  • 13^{13}C NMR :
  • Thienopyrimidine carbons: C4 (δ 155–160 ppm, amine-bound), C6 (δ 120–125 ppm, ethyl-substituted) .
    Use 2D NMR (HSQC, HMBC) to confirm connectivity, especially for overlapping signals.

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell line specificity, solubility). To address this:

Standardize Solubility : Use DMSO stock solutions with ≤0.1% final concentration to avoid solvent toxicity .

Validate Target Engagement : Perform competitive binding assays (e.g., SPR or CETSA) to confirm direct interaction with the intended target (e.g., kinase domains) .

Control for Off-Target Effects : Include structurally related negative controls (e.g., 6-methyl analogs) to isolate the ethylcyclopentyl group’s contribution .

Q. What strategies are effective for designing analogs of this compound to improve metabolic stability?

  • Methodological Answer : Focus on modifying metabolically labile groups while retaining activity:

Cyclopentyl Group : Replace with bulkier substituents (e.g., adamantyl) to sterically hinder cytochrome P450 oxidation .

Ethyl Group : Introduce fluorine atoms (e.g., trifluoroethyl) to reduce susceptibility to enzymatic degradation .

Backbone Modifications : Replace the thieno[2,3-d]pyrimidine core with pyrrolo[2,3-d]pyrimidine to alter electron density and metabolic pathways .
Validate stability using liver microsome assays and LC-MS metabolite profiling.

Q. How can computational modeling guide SAR studies for this compound?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) and MD simulations to predict binding modes and prioritize synthetic targets:

Docking : Align the compound into the ATP-binding pocket of a kinase (e.g., PI5P4Kγ) to identify critical H-bonds (e.g., between the amine and Asp214) .

SAR Analysis : Correlate substituent electronic properties (Hammett constants) with IC50_{50} values to refine substituent selection .

ADME Prediction : Apply QSAR models (e.g., SwissADME) to optimize logP and polar surface area for improved bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.